molecular formula C24H22N4O3S B11637623 (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11637623
M. Wt: 446.5 g/mol
InChI Key: MZEVYIBLGROYCH-VXPUYCOJSA-N
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Description

The compound (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines elements of thiazole, triazole, and indole, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-propoxyphenyl thiazole and indole derivatives. These intermediates are then subjected to cyclization and condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

(3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: It may find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (3Z)-3-(6-Oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the molecular targets.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

(5Z)-5-(2-oxo-1-propylindol-3-ylidene)-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H22N4O3S/c1-3-13-27-18-8-6-5-7-17(18)19(22(27)29)20-23(30)28-24(32-20)25-21(26-28)15-9-11-16(12-10-15)31-14-4-2/h5-12H,3-4,13-14H2,1-2H3/b20-19-

InChI Key

MZEVYIBLGROYCH-VXPUYCOJSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCC)S3)/C1=O

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OCCC)S3)C1=O

Origin of Product

United States

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